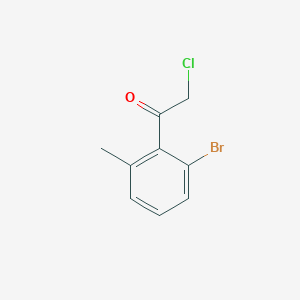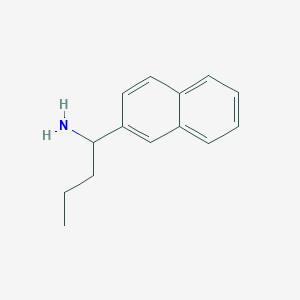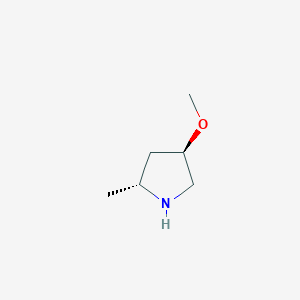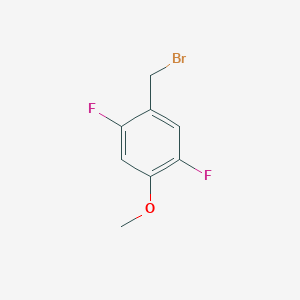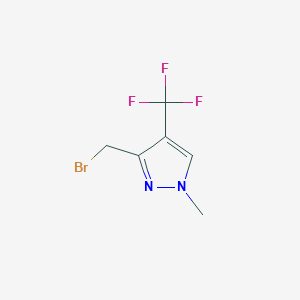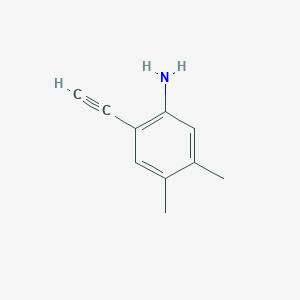
2-Ethynyl-4,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4,5-dimethylaniline is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,5-dimethylaniline can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-4,5-dimethylaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by thin-layer chromatography (TLC). The product is then purified by column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-Ethynyl-4,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethynyl-4,5-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The amino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
4-Ethynylaniline: Similar structure but lacks the methyl groups.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness: 2-Ethynyl-4,5-dimethylaniline is unique due to the presence of both ethynyl and dimethyl groups, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethynyl-4,5-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-5-7(2)8(3)6-10(9)11/h1,5-6H,11H2,2-3H3 |
InChI Key |
FMESGHYTHUPPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


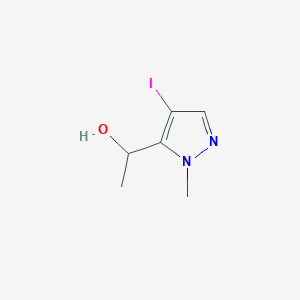
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
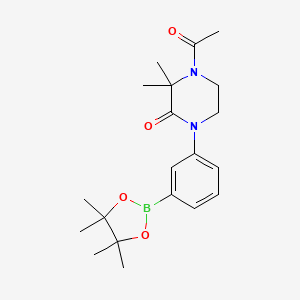

![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
